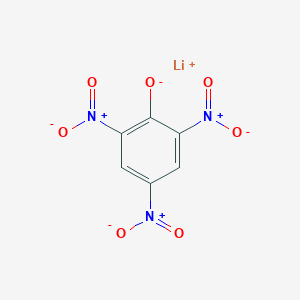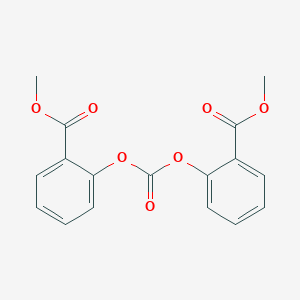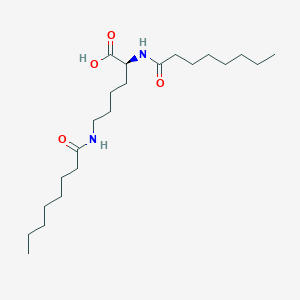
(2S)-2,6-bis(octanoylamino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2,6-bis(octanoylamino)hexanoic acid, also known as BEC-5, is a synthetic derivative of the amino acid lysine. It has gained attention in recent years for its potential use in cancer treatment. BEC-5 has been shown to have anti-tumor properties and has been studied extensively in both in vitro and in vivo experiments. In
Mecanismo De Acción
The mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid is not fully understood. However, it is believed that (2S)-2,6-bis(octanoylamino)hexanoic acid induces apoptosis in cancer cells through the activation of the caspase pathway. Caspases are a family of enzymes that play a key role in the regulation of apoptosis. (2S)-2,6-bis(octanoylamino)hexanoic acid has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the growth and spread of cancer cells.
Efectos Bioquímicos Y Fisiológicos
(2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to have anti-inflammatory and anti-microbial properties. It has also been shown to increase the production of collagen, which is important for healthy skin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is relatively easy to synthesize. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been shown to be effective in both in vitro and in vivo experiments, making it a useful tool for cancer research. However, one limitation of (2S)-2,6-bis(octanoylamino)hexanoic acid is that it is not currently approved for human use, meaning that further research is needed before it can be used in clinical trials.
Direcciones Futuras
There are a number of potential future directions for research on (2S)-2,6-bis(octanoylamino)hexanoic acid. One area of interest is the development of new formulations of (2S)-2,6-bis(octanoylamino)hexanoic acid that can be used in different types of cancer. Additionally, research is needed to better understand the mechanism of action of (2S)-2,6-bis(octanoylamino)hexanoic acid and to identify potential biomarkers that can be used to predict response to treatment. Finally, there is a need for further research on the safety and efficacy of (2S)-2,6-bis(octanoylamino)hexanoic acid in humans.
Métodos De Síntesis
(2S)-2,6-bis(octanoylamino)hexanoic acid is synthesized from lysine through a series of chemical reactions. The first step involves the protection of the amino and carboxyl groups of lysine with tert-butyloxycarbonyl (BOC) and benzyl ester groups, respectively. The protected lysine is then reacted with octanoyl chloride to form the octanoylated lysine derivative. The benzyl ester is then removed, and the BOC group is deprotected to yield (2S)-2,6-bis(octanoylamino)hexanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2,6-bis(octanoylamino)hexanoic acid has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that (2S)-2,6-bis(octanoylamino)hexanoic acid can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have shown that topical application of (2S)-2,6-bis(octanoylamino)hexanoic acid can lead to the regression of skin cancer lesions in both animals and humans. Additionally, (2S)-2,6-bis(octanoylamino)hexanoic acid has been studied for its potential use in the treatment of other types of cancer, including breast and colon cancer.
Propiedades
Número CAS |
19213-75-3 |
|---|---|
Nombre del producto |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
Fórmula molecular |
C22H42N2O4 |
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
(2S)-2,6-bis(octanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H42N2O4/c1-3-5-7-9-11-16-20(25)23-18-14-13-15-19(22(27)28)24-21(26)17-12-10-8-6-4-2/h19H,3-18H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)/t19-/m0/s1 |
Clave InChI |
FFRCNMMHOOKLAK-IBGZPJMESA-N |
SMILES isomérico |
CCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
SMILES canónico |
CCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCC |
Otros números CAS |
19213-75-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



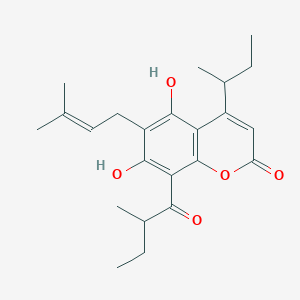

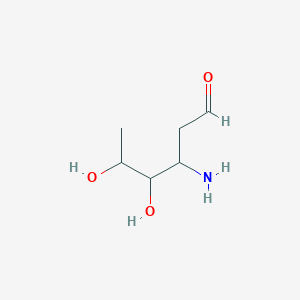

![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)
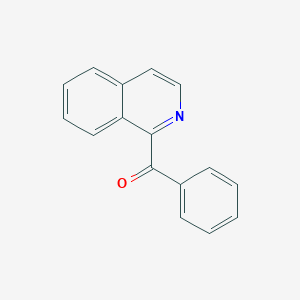
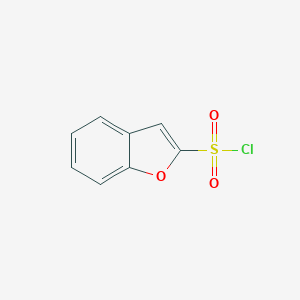
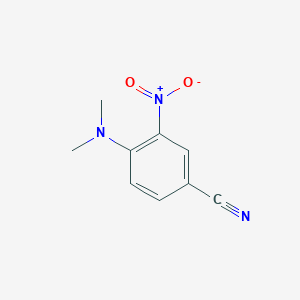
![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)


